molecular formula C8H8ClNS B1416456 3-Chloro-2-methylthiobenzamide CAS No. 1174906-85-4

3-Chloro-2-methylthiobenzamide

Cat. No. B1416456
M. Wt: 185.67 g/mol
InChI Key: PEUCTISHCLIJNM-UHFFFAOYSA-N
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Description

“3-Chloro-2-methylthiobenzamide” is a chemical compound with the molecular formula C8H8ClNS and a molecular weight of 185.669 . It is used for industrial purposes .

Scientific Research Applications

Metabolism Studies

  • Metabolism in Rats and Mice : 2,6-Dichlorobenzamide (DCB), a compound structurally related to 3-Chloro-2-methylthiobenzamide, is metabolized in rats and mice into several compounds, including 2-chloro-5-hydroxy-6-(methylthio)benzamide. This study underscores the compound's role in metabolic pathways and its potential for bioaccumulation in certain tissues (Bakke et al., 1988).

Chemical Degradation and Environmental Impact

  • Methyl Bromide Decomposition : Research has focused on the decomposition of methyl bromide, a chemical fumigant, using sodium thiosulfate. The study found that sodium methylthiosulfate, a related compound to 3-Chloro-2-methylthiobenzamide, is effective in this process. This is significant for reducing environmental impact and finding safer methods of fumigation (Gan & Yates, 1998).

Alternative Agricultural Chemicals

  • Methyl Bromide Alternatives : Research on alternatives to methyl bromide, a widely used but environmentally harmful fumigant, highlights the need for alternative chemicals. Compounds structurally similar to 3-Chloro-2-methylthiobenzamide could offer potential as safer fumigants (Duniway, 2002).

Biocide Safety Evaluation

  • Biocide in Coatings and Paper : The safety of 5-chloro-2-methyl-2H-isothiazol-3-one, structurally related to 3-Chloro-2-methylthiobenzamide, in various coatings and paper products has been evaluated, indicating its potential use as a biocide in these applications (Flavourings, 2010).

Pesticide Removal from Water

  • Removal of Pesticides : Studies have investigated the removal of pesticides from water using various methods, highlighting the importance of chemicals like 3-Chloro-2-methylthiobenzamide in environmental cleanup and water treatment processes (Saini & Kumar, 2016).

Safety And Hazards

The safety data sheet for “3-Chloro-2-methylthiobenzamide” suggests that it should be handled with care. In case of contact with skin or eyes, it is recommended to rinse thoroughly with water and consult a physician .

properties

IUPAC Name

3-chloro-2-methylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNS/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUCTISHCLIJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methylthiobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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